molecular formula C10H12BrFO B13598253 1-(4-Bromobutoxy)-3-fluorobenzene

1-(4-Bromobutoxy)-3-fluorobenzene

Cat. No.: B13598253
M. Wt: 247.10 g/mol
InChI Key: RHALVSPIYHADBQ-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a 4-bromobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3-fluorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products typically involve the removal of the bromine atom, resulting in a simpler hydrocarbon structure.

Scientific Research Applications

1-(4-Bromobutoxy)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the bromobutoxy group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobutoxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(4-bromobutoxy)-3-fluorobenzene

InChI

InChI=1S/C10H12BrFO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2

InChI Key

RHALVSPIYHADBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCBr

Origin of Product

United States

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